LHVS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LHVS involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxirane ring and the subsequent attachment of the leucine and guanidinobutylamide moieties. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
LHVS undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, allowing for the creation of analogs with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
LHVS has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study the inhibition of cysteine proteases and cathepsins.
Biology: It is employed in cellular studies to investigate the role of cathepsins in various biological processes, including apoptosis and autophagy.
Medicine: this compound has potential therapeutic applications in treating diseases such as cancer, osteoporosis, and parasitic infections by inhibiting cathepsin activity.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify and validate new therapeutic targets.
Mechanism of Action
LHVS exerts its effects by irreversibly binding to the active site of cysteine proteases and cathepsins. This binding inhibits the enzymatic activity of these proteases, preventing them from cleaving their substrates. The molecular targets of this compound include cathepsins B, L, S, and K, which are involved in various cellular processes such as protein degradation, cell signaling, and immune response .
Comparison with Similar Compounds
Similar Compounds
E-64: Another cysteine protease inhibitor, but it is selective for cathepsins B and L.
CA-074: A selective inhibitor of cathepsin B.
Z-Phe-Ala-diazomethylketone: Inhibits cathepsins B and L, but with different specificity compared to LHVS.
Uniqueness of this compound
This compound is unique due to its non-selective inhibition of multiple cathepsins and its irreversible binding mechanism. This broad-spectrum activity makes it a valuable tool in studying the roles of various cathepsins in different biological contexts .
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Properties
IUPAC Name |
N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMYYTORLYHUFW-MSKIIMLESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)/C=C/S(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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